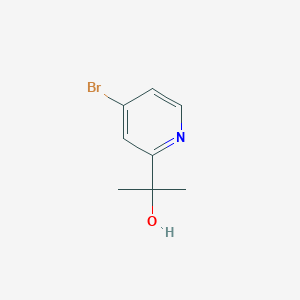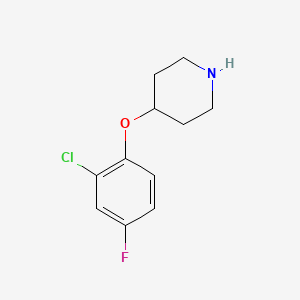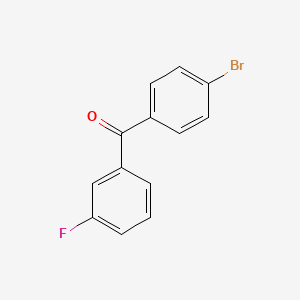
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
概要
説明
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine typically involves the following steps :
Starting Material: The process begins with 4-piperidone hydrochloride hydrate.
Reduction: The 4-piperidone is reduced using sodium borohydride in methanol under reflux conditions.
Protection: The resulting 4-hydroxypiperidine is then protected using di-tert-butyl dicarbonate in the presence of potassium carbonate in methanol under reflux conditions.
Purification: The final product is purified by crystallization from petroleum ether.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of accessible raw materials, high-yield reactions, and cost-effective methods to ensure high purity and stable properties .
化学反応の分析
Types of Reactions
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups into the molecule .
科学的研究の応用
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials
作用機序
The mechanism of action of N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and pathways. The exact mechanism depends on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- N-Boc-4-piperidinemethanol
- N-Boc-4-piperidinecarboxaldehyde
- N-Boc-4-piperidineethanol
Uniqueness
N-Boc-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific structure, which includes a hydroxymethyl group and a Boc-protected piperidine ring. This structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h4,13H,5-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKANSXTANTFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148139 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203663-26-7 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203663-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(hydroxymethyl)-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301148139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)
![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)











